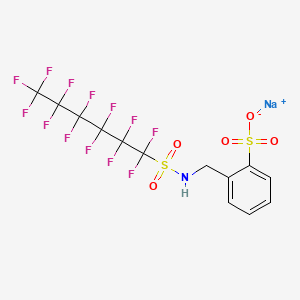
((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is a complex organosulfur compound. It is characterized by the presence of a tridecafluorohexyl group, a sulfonyl group, and a benzenesulfonic acid moiety. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical degradation, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt typically involves multiple steps:
Formation of Tridecafluorohexyl Sulfonyl Chloride: This step involves the reaction of tridecafluorohexyl alcohol with thionyl chloride to form tridecafluorohexyl sulfonyl chloride.
Amination: The tridecafluorohexyl sulfonyl chloride is then reacted with an amine to form the corresponding sulfonamide.
Sulfonation: The sulfonamide is further reacted with benzenesulfonic acid under controlled conditions to form the final product.
Neutralization: The final product is neutralized with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfoxide or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzenesulfonic acid moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary and secondary amines.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfoxides or sulfides.
Substitution: Formation of various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, ((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is used as a reagent in various organic synthesis reactions. Its unique properties make it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is used as a surfactant and emulsifying agent. Its ability to stabilize emulsions makes it useful in the preparation of biological samples for analysis.
Medicine
In medicine, the compound is investigated for its potential use in drug delivery systems. Its stability and resistance to degradation make it a promising candidate for encapsulating and delivering therapeutic agents.
Industry
In industrial applications, this compound is used as a surfactant in various formulations, including cleaning agents and coatings
Mechanism of Action
The mechanism of action of ((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt involves its interaction with various molecular targets. The sulfonyl group can form strong interactions with proteins and other biomolecules, affecting their structure and function. The tridecafluorohexyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in organic synthesis.
Benzenesulfonic acid: A simpler analog used in various industrial applications.
Perfluorooctanesulfonic acid: Known for its use in surfactants and its environmental persistence.
Uniqueness
((((Tridecafluorohexyl)sulfonyl)amino)methyl)benzenesulfonic acid, sodium salt is unique due to its combination of a highly fluorinated alkyl group and a sulfonyl group. This combination imparts exceptional chemical stability and resistance to degradation, making it valuable in applications where stability under harsh conditions is required.
Properties
CAS No. |
68299-21-8 |
|---|---|
Molecular Formula |
C13H7F13NNaO5S2 |
Molecular Weight |
591.3 g/mol |
IUPAC Name |
sodium;2-[(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonylamino)methyl]benzenesulfonate |
InChI |
InChI=1S/C13H8F13NO5S2.Na/c14-8(15,10(18,19)12(22,23)24)9(16,17)11(20,21)13(25,26)34(31,32)27-5-6-3-1-2-4-7(6)33(28,29)30;/h1-4,27H,5H2,(H,28,29,30);/q;+1/p-1 |
InChI Key |
CBPJEOWQPIKXNL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)CNS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



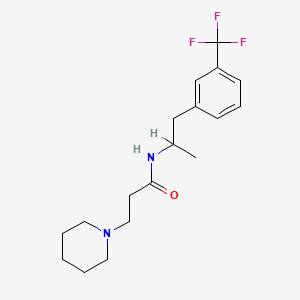
![(9-Phenyldibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B13408856.png)
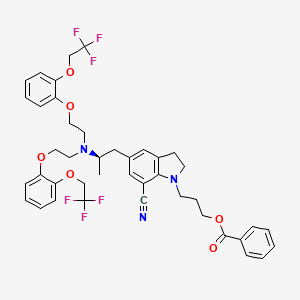
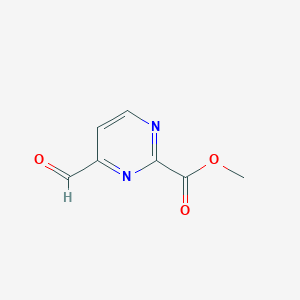

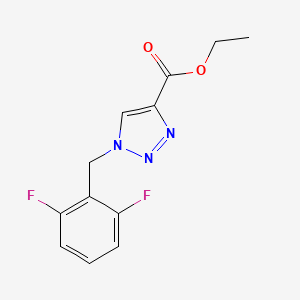
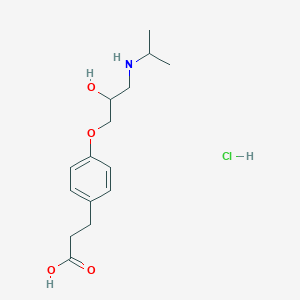
![2-[(2-Chlorophenyl)acetyl]benzoic acid](/img/structure/B13408889.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-octa-1,7-diynyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13408897.png)
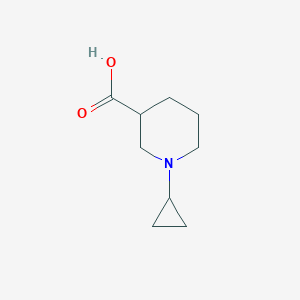
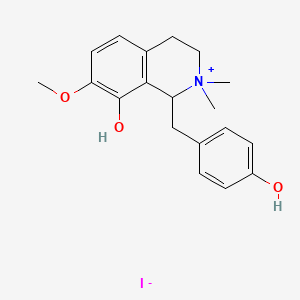
![Methyl 1-methyl-5-[[4-[4-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]sulfonyl]pyrrole-2-carboxylate](/img/structure/B13408924.png)

